molecular formula C9H13ClO5S3 B4323907 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene CAS No. 88235-03-4

3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene

Cat. No.: B4323907
CAS No.: 88235-03-4
M. Wt: 332.9 g/mol
InChI Key: NFRIREQMNVBVPJ-UHFFFAOYSA-N
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Description

3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of both chloropropyl and methylsulfonyl groups attached to the thiophene ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of the thiophene ring using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Chloropropylation: The final step involves the reaction of the thiophene derivative with 3-chloropropyl chloride under basic conditions to introduce the chloropropyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene undergoes various types of chemical reactions, including:

    Substitution reactions: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

    Oxidation reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction reactions: The sulfonyl groups can be reduced to thiols or sulfides using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution reactions: Formation of substituted thiophene derivatives with various functional groups.

    Oxidation reactions: Formation of sulfoxides or sulfones.

    Reduction reactions: Formation of thiols or sulfides.

Scientific Research Applications

3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of sulfonyl and chloropropyl groups can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chloropropyl)sulfonyl]-2-methylthiophene
  • 2-methoxy-5-(methylsulfonyl)thiophene
  • 3-chloropropylthiophene

Uniqueness

3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both methoxy and sulfonyl groups on the thiophene ring enhances its electronic properties, making it suitable for various applications in organic synthesis, materials science, and medicinal chemistry.

Properties

IUPAC Name

3-(3-chloropropylsulfonyl)-2-methoxy-5-methylsulfonylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO5S3/c1-15-9-7(18(13,14)5-3-4-10)6-8(16-9)17(2,11)12/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRIREQMNVBVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(S1)S(=O)(=O)C)S(=O)(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415421
Record name Thiophene, 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88235-03-4
Record name Thiophene, 3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene
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3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene
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3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene
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3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene
Reactant of Route 5
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene
Reactant of Route 6
3-[(3-chloropropyl)sulfonyl]-2-methoxy-5-(methylsulfonyl)thiophene

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